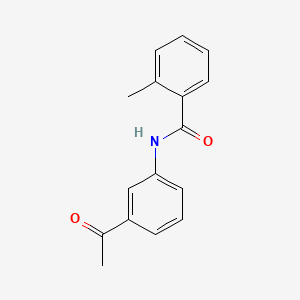

N-(3-acetylphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For instance, one study describes the synthesis of a related compound, N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy) acetamide, by stirring it with differently substituted benzaldehyde in the presence of lithium hydroxide monohydrate in ethanol .Chemical Reactions Analysis

Isocyanates, which are related to the queried compound, are known to be reactive towards a variety of nucleophiles, including alcohols and amines . They can form urethane linkages when treated with an alcohol .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Synthesis of Inden-1-ols and Indenones : η2-(2-Acetylphenyl)tetracarbonylmanganese reacts with diphenylacetylene to produce 2,3-diphenyl-1-methylinden-1-ol. This reaction highlights the use of acetylphenyl derivatives in the synthesis of complex organic molecules (Robinson et al., 1989).

Pharmacological Applications

- Development of New Anti-Ulcer Drugs : 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, a compound related to N-(3-acetylphenyl)-2-methylbenzamide, showed potential as an anti-ulcer drug in animal models, indicating the relevance of benzamide derivatives in therapeutic applications (Hirohashi et al., 1993).

Chemical Analysis and Characterization

Structural Analysis of Similar Compounds : The structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined through various spectroscopic methods, showcasing the importance of detailed chemical analysis in understanding the properties of benzamide derivatives (Al Mamari & Al Lawati, 2019).

Synthesis and Pharmacological Activities of Derivatives : A series of pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, highlighting the versatility of benzamide derivatives in synthesizing pharmacologically active compounds (Abdulla et al., 2014).

Pharmacokinetics of Insect Repellents : N,N-diethyl-3-methylbenzamide, a compound structurally similar to this compound, was reviewed for its pharmacokinetics, formulation, and safety as an insect repellent (Qiu et al., 1998).

Environmental and Ecological Studies

- Toxicological and Ecological Risk Assessment : Studies on N,N-diethyl-3-methylbenzamide provided insights into the ecological risks and toxic effects of benzamide derivatives in aquatic environments (Sun et al., 2016).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-6-3-4-9-15(11)16(19)17-14-8-5-7-13(10-14)12(2)18/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQAFCBVQTWALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)

![2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2588457.png)

![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)